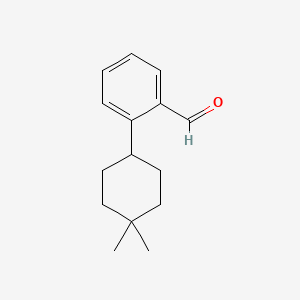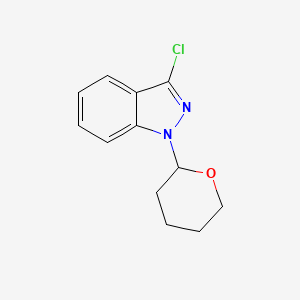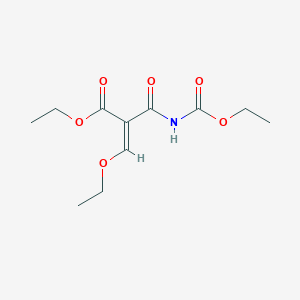
Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate is an organic compound with the molecular formula C11H17NO6. It is a clear, colorless to light yellow liquid that is primarily used as an intermediate in the synthesis of various pharmaceuticals and pesticides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate typically involves the condensation of diethyl malonate and triethyl orthoformate in the presence of a catalyst. The product, diethyl ethoxymethylene malonate, is then refined by fractional distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of various pharmaceuticals.
Industry: The compound is used in the production of pesticides and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active intermediates that participate in biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl ethoxymethylenemalonate
- Ethyl 3-ethoxyacrylate
- Diethyl 2-(ethoxymethylene)malonate
Uniqueness
Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as an intermediate in the synthesis of various complex molecules .
Eigenschaften
Molekularformel |
C11H17NO6 |
|---|---|
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
ethyl (Z)-3-ethoxy-2-(ethoxycarbonylcarbamoyl)prop-2-enoate |
InChI |
InChI=1S/C11H17NO6/c1-4-16-7-8(10(14)17-5-2)9(13)12-11(15)18-6-3/h7H,4-6H2,1-3H3,(H,12,13,15)/b8-7- |
InChI-Schlüssel |
SLNOXQDQHHYDTG-FPLPWBNLSA-N |
Isomerische SMILES |
CCO/C=C(/C(=O)NC(=O)OCC)\C(=O)OCC |
Kanonische SMILES |
CCOC=C(C(=O)NC(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


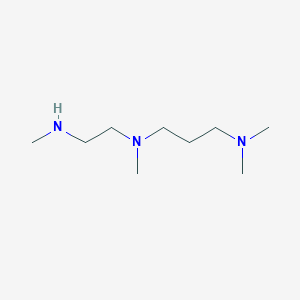
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12842615.png)
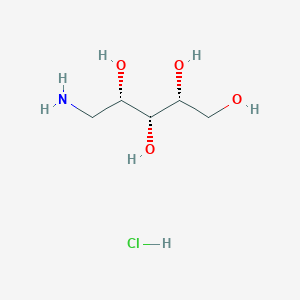
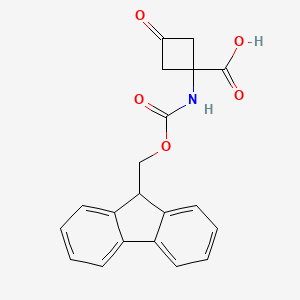
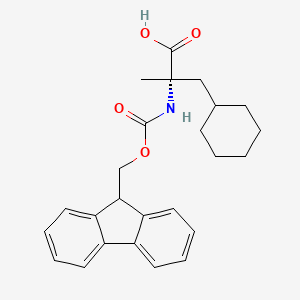
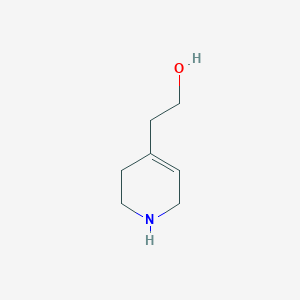

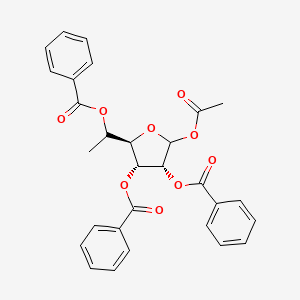
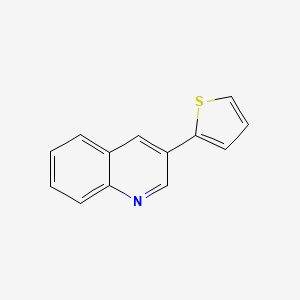
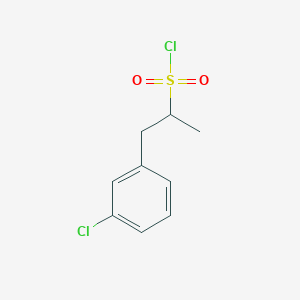
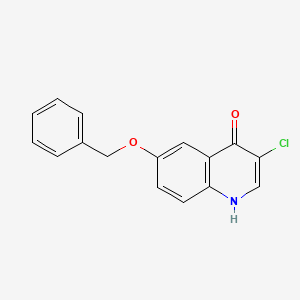
![O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine](/img/structure/B12842668.png)
